4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone

Description

IUPAC Nomenclature and Systematic Identification

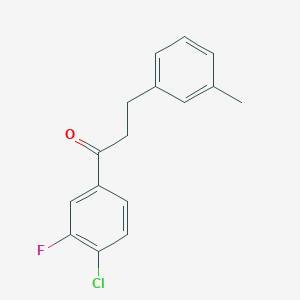

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being 1-(4-chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one. This nomenclature precisely describes the molecular architecture, indicating the presence of a propanone backbone with specific substitution patterns on both aromatic rings. The compound is systematically catalogued under Chemical Abstracts Service number 898790-90-4, providing unambiguous identification for scientific and commercial purposes.

The structural designation reflects the positional arrangement of substituents, where the 4'-chloro and 3'-fluoro nomenclature indicates the positions of halogen atoms on the phenyl ring directly attached to the carbonyl group. The 3-(3-methylphenyl) portion specifies the location of the methyl group on the second aromatic ring, which is connected to the carbonyl carbon through a two-carbon alkyl chain. Alternative nomenclature systems may refer to this compound using descriptive names that emphasize the propiophenone backbone structure with halogen and methyl substitutions.

The systematic identification extends beyond simple nomenclature to include standardized molecular descriptors such as the Simplified Molecular Input Line Entry System representation: CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F. This linear notation provides a computer-readable format that unambiguously describes the molecular connectivity and serves as a universal identifier across chemical databases and computational systems.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the formula C16H14ClFO, indicating a total of 32 atoms comprising sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom. This molecular formula reflects the compound's classification as a halogenated aromatic ketone with moderate molecular complexity. The presence of two different halogen atoms contributes to the compound's unique chemical and physical properties, distinguishing it from mono-halogenated or non-halogenated analogs.

The molecular weight analysis reveals a precise value of 276.73 grams per mole, calculated through standard atomic weight contributions. This molecular weight places the compound in an intermediate range among propiophenone derivatives, being heavier than non-halogenated analogs but lighter than compounds with multiple heavy atom substitutions. The weight distribution reflects significant contributions from the halogen atoms, particularly chlorine, which accounts for approximately 12.8% of the total molecular weight.

The elemental composition analysis demonstrates that carbon represents the dominant component by mass, consistent with the compound's aromatic character and extended carbon framework. The relatively high halogen content, exceeding 20% by weight, significantly influences the compound's physicochemical properties and reactivity patterns compared to non-halogenated propiophenone analogs.

Crystallographic Structure Determination

While specific crystallographic data for this compound was not directly available in the provided sources, structural insights can be inferred from related propiophenone compounds and computational chemistry approaches. The compound exhibits typical characteristics of substituted propiophenones, with the carbonyl group serving as the central structural feature connecting two aromatic ring systems through different linkage patterns.

The molecular architecture likely adopts conformations that minimize steric interactions between the bulky aromatic rings while maintaining optimal orbital overlap for the carbonyl functionality. The presence of halogen substituents introduces additional considerations for crystal packing, as both chlorine and fluorine atoms can participate in intermolecular interactions through halogen bonding mechanisms. The 4'-chloro and 3'-fluoro substitution pattern on the same aromatic ring creates an ortho-relationship that may influence the electronic distribution and geometric preferences of the molecule.

Computational chemistry data indicates specific three-dimensional parameters that characterize the molecular geometry. The topological polar surface area is calculated at 17.07 square angstroms, reflecting the limited polar character contributed primarily by the carbonyl oxygen atom. The logarithmic partition coefficient value of 4.60302 suggests significant lipophilicity, consistent with the extended aromatic framework and halogen substitutions. The molecule contains one hydrogen bond acceptor corresponding to the carbonyl oxygen, zero hydrogen bond donors due to the absence of suitable functional groups, and four rotatable bonds that provide conformational flexibility.

Spectroscopic Characterization (IR, NMR, MS)

Spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. While specific spectroscopic data for this exact compound was not provided in the search results, systematic analysis of related propiophenone derivatives provides insights into expected spectroscopic signatures.

Infrared spectroscopy would be expected to reveal characteristic absorption bands corresponding to the carbonyl stretching vibration, typically appearing in the 1680-1700 wavenumber range for aromatic ketones. The presence of halogen substituents may influence the exact position and intensity of this absorption through electronic effects. Aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the propyl chain and methyl group would manifest in the 2800-3000 wavenumber range.

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 analysis. Proton nuclear magnetic resonance would reveal distinct chemical shift patterns for aromatic protons, with the halogen-substituted ring protons appearing as complex multiplets in the 7.0-7.8 parts per million range. The propyl chain protons would exhibit characteristic chemical shifts and coupling patterns, with the methylene groups adjacent to the aromatic rings showing downfield shifts due to aromatic deshielding effects.

Mass spectrometry analysis would confirm the molecular weight of 276.73 grams per mole and provide fragmentation patterns characteristic of propiophenone derivatives. Expected fragmentation would include loss of the propyl chain, leading to formation of substituted benzoyl cations, and cleavage patterns that reflect the stability of halogen-substituted aromatic fragments. The isotope pattern would reveal contributions from chlorine isotopes, providing additional confirmation of the molecular composition.

Comparative Structural Analysis with Related Propiophenone Derivatives

Comparative analysis of this compound with related compounds reveals systematic relationships between structural features and molecular properties. The search results provide information on several closely related propiophenone derivatives that facilitate meaningful structural comparisons.

The unsubstituted analog, 3'-fluoro-3-(3-methylphenyl)propiophenone, lacks the chlorine substituent and has a molecular weight of 242.29 grams per mole. This compound serves as a reference point for understanding the specific contributions of chlorine substitution to molecular properties. The addition of chlorine increases the molecular weight by approximately 34.4 grams per mole and significantly alters the electronic distribution within the aromatic system.

Related compounds with different halogen substitution patterns provide insights into positional effects on molecular architecture. The compound 3'-chloro-4'-fluoro-3-(3-methylphenyl)propiophenone represents an isomeric variant with the same molecular formula but different substitution pattern. This positional isomer has the same molecular weight of 276.73 grams per mole but exhibits different electronic and steric properties due to the altered halogen positions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C16H14ClFO | 276.73 | 898790-90-4 | 4-Cl, 3-F substitution |

| 3'-Fluoro-3-(3-methylphenyl)propiophenone | C16H15FO | 242.29 | 898790-67-5 | 3-F substitution only |

| 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone | C16H14ClFO | 276.73 | 898790-93-7 | 3-Cl, 4-F substitution |

| 4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone | C16H14BrFO | 321.18 | 898790-87-9 | 4-Br, 3-F substitution |

The bromine analog, 4'-bromo-3'-fluoro-3-(3-methylphenyl)propiophenone, demonstrates the effect of heavy halogen substitution. With a molecular weight of 321.18 grams per mole, this compound illustrates how halogen size influences molecular properties while maintaining the same substitution pattern. The increased molecular weight and altered electronic properties of bromine compared to chlorine provide insights into halogen-specific effects on compound behavior.

Compounds with different methyl group positions, such as 4'-chloro-3'-fluoro-3-(4-methylphenyl)propiophenone, reveal the importance of substitution patterns on the second aromatic ring. This positional isomer maintains the same halogen substitution pattern on the carbonyl-bearing ring but differs in the methyl group location, potentially affecting overall molecular geometry and intermolecular interactions.

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXQSLBERZSEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644082 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-90-4 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzoyl chloride with 3-methylphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: Formation of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)carboxylic acid.

Reduction: Formation of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity.

- Anticancer Activity : Research indicates potential anticancer properties, making it a candidate for drug development targeting specific cancer pathways. For example, studies have shown that derivatives of this compound can inhibit tumor growth in vitro .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, particularly in synthesizing thiazine derivatives known for their antibacterial activity.

Agrochemicals

The compound serves as a precursor in the synthesis of agrochemical products. Its ability to undergo various chemical reactions allows for the development of pesticides and herbicides with improved efficacy and reduced environmental impact.

Organic Synthesis

In organic synthesis, this compound is employed as a versatile building block for creating more complex molecules. It participates in:

- Substitution Reactions : The chloro and fluoro groups can be substituted with other functional groups, leading to new compounds with diverse functionalities.

- Reduction Reactions : The carbonyl group can be reduced to form alcohols or alkanes, expanding its utility in synthetic pathways.

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness against specific cancer cell lines. The synthesized compounds exhibited significant cytotoxicity, indicating potential as lead compounds in anticancer therapies.

Case Study 2: Development of Antimicrobial Agents

Research on thiazine derivatives synthesized from this compound revealed promising antibacterial properties. The derivatives were tested against various bacterial strains, showing effective inhibition rates comparable to established antibiotics.

Data Tables

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. The propiophenone moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone with structurally related propiophenone derivatives:

Key Observations :

- Halogen positioning significantly impacts reactivity and polarity. For example, the 4'-Cl/3'-F substitution in the target compound may enhance electrophilic aromatic substitution (EAS) compared to 2'-Cl/4'-F derivatives .

- Electron-withdrawing groups (e.g., Cl, F) increase carbonyl electrophilicity, facilitating nucleophilic additions.

- Thiomethyl (SMe) and methoxy (OMe) substituents alter solubility: SMe increases hydrophobicity, while OMe enhances polarity .

Commercial and Industrial Relevance

- Suppliers : The target compound is available from suppliers like LEAP Chem and Boc Sciences, with prices influenced by halogen substitution patterns . Derivatives with thiomethyl or methoxy groups (e.g., 898775-04-7) are less common but critical in niche pharmaceutical syntheses .

- Purity and Specifications: Most halogenated propiophenones are supplied at >95% purity, though specifications for the target compound remain unspecified in public records .

Biological Activity

4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone is a synthetic compound belonging to the propiophenone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClF, characterized by the presence of both chloro and fluoro substituents on the aromatic rings. This unique structure may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that compounds in the propiophenone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of propiophenones can inhibit the growth of various pathogens, including bacteria and fungi. Specifically, this compound has been investigated for its effectiveness against Candida albicans, a common fungal pathogen.

Table 1: Antimicrobial Activity of Propiophenone Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| This compound | TBD | Candida albicans |

| 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | 7.8 μg/mL | Candida albicans |

Note: TBD = To Be Determined based on ongoing research.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways. Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may play a role in reducing inflammation in various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various propiophenone derivatives. For example, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma).

Table 2: Anticancer Activity Against Different Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| U-87 | TBD |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of halogen substituents (chlorine and fluorine) may enhance lipophilicity and alter receptor binding affinity. This can lead to modulation of signaling pathways associated with inflammation and cell proliferation.

Case Studies and Research Findings

- Case Study on Antifungal Activity : A study focused on the antifungal efficacy of various propiophenones revealed that structural modifications significantly influenced their activity against C. albicans. The presence of halogens was particularly noted to enhance antifungal potency.

- In Vitro Studies : In vitro tests conducted on cancer cell lines demonstrated that certain derivatives exhibited promising cytotoxicity, with IC50 values indicating significant potential for development into therapeutic agents.

Q & A

Basic: What synthetic routes are recommended for preparing 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone, and how can intermediates be characterized?

Methodological Answer:

A plausible synthesis involves a multi-step approach:

Friedel-Crafts Acylation: React 3-methylphenylacetone with a chloro-fluorinated benzoyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃) to introduce the aromatic substituents .

Halogenation Optimization: Adjust reaction temperature and stoichiometry to control regioselectivity of chloro and fluoro groups, minimizing by-products like over-halogenated isomers .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the target compound.

Intermediate Characterization:

- NMR Spectroscopy: Confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR, ¹³C NMR for carbonyl and halogenated carbons) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and detect impurities (e.g., unreacted starting materials) .

Basic: How should researchers handle discrepancies in melting point data for this compound across different studies?

Methodological Answer:

Discrepancies may arise from:

- Polymorphism: Recrystallize the compound in multiple solvents (e.g., methanol vs. acetone) and compare DSC (Differential Scanning Calorimetry) thermograms to identify polymorphic forms .

- Impurity Interference: Perform HPLC (High-Performance Liquid Chromatography) with a C18 column (acetonitrile/water mobile phase) to quantify purity. Adjust purification protocols if impurities >2% are detected .

- Instrument Calibration: Validate melting point apparatus using reference standards (e.g., pure benzophenone, m.p. 48–49°C) to rule out measurement errors .

Advanced: How can conflicting NMR spectral data for the chloro-fluoro aromatic region be resolved?

Methodological Answer:

Conflicts in aromatic proton signals may stem from:

- Solvent Effects: Re-run ¹H NMR in deuterated DMSO vs. CDCl₃ to observe solvent-induced shifts, particularly for electron-withdrawing groups (e.g., -Cl, -F) .

- Coupling Constants: Analyze -values for vicinal F-H coupling (e.g., ) using ¹⁹F NMR to distinguish between ortho, meta, and para fluorine positions .

- 2D NMR Techniques: Employ HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals, clarifying substituent positions on the aromatic ring .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon vs. halogenated aromatic carbons). Use B3LYP/6-311+G(d,p) basis set for accuracy .

- Transition State Modeling: Simulate SNAr (Nucleophilic Aromatic Substitution) mechanisms using Gaussian or ORCA software to predict activation energies and regioselectivity .

- Solvent Effects: Incorporate PCM (Polarizable Continuum Model) to evaluate solvent polarity impacts on reaction pathways (e.g., DMF vs. THF) .

Advanced: How can thermal stability be assessed under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to determine decomposition onset temperature. Compare results to literature values for structurally similar propiophenones .

- Accelerated Stability Testing: Store aliquots at 40°C/75% RH (relative humidity) for 4 weeks, then analyze via HPLC for degradation products (e.g., hydrolyzed ketones or halogen loss) .

- Light Sensitivity: Expose samples to UV-A (320–400 nm) and monitor UV-Vis absorbance changes at λmax (e.g., 260 nm for aromatic systems) to assess photodegradation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Waste Disposal: Segregate halogenated waste in labeled containers for incineration by certified facilities to prevent environmental release .

- Emergency Response: Maintain spill kits with neutral adsorbents (e.g., vermiculite) and ensure eyewash stations/safety showers are accessible within 10 seconds .

Advanced: How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives of this compound?

Methodological Answer:

- Chiral Ligand Screening: Test bisoxazoline or BINAP ligands with transition metals (e.g., Cu(OTf)₂) in asymmetric ketone reductions (e.g., using CBS catalyst) .

- Enantiomeric Excess (ee) Analysis: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phase to quantify ee. Optimize reaction time/temperature to maximize ee (>90%) .

- Kinetic Resolution: Monitor reaction progress via <sup>19</sup>F NMR to identify enantiomer-specific intermediates and adjust catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.